Product packaging for 1,2-Benzocyclodecen-3-ol(Cat. No.:CAS No. 127654-56-2)

1,2-Benzocyclodecen-3-ol

Cat. No.: B160899
CAS No.: 127654-56-2
M. Wt: 204.31 g/mol
InChI Key: WTHSRNWVSPIDPS-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Benzocyclodecen-3-ol (CAS 127654-56-2) is a chiral alkylarylcarbinol of significant value in the development and validation of analytical methods for enantiomer separation. This compound was critically used in foundational studies to establish a model for predicting the elution order of enantiomers on Pirkle-type chiral HPLC columns . Its well-defined absolute stereochemistry makes it a valuable reference standard and a model substrate for researchers working in asymmetric synthesis, chiral chromatography, and method development . The compound features a bicyclic structure with a molecular formula of C₁₄H₂₀O and a molecular weight of 204.31 g/mol . The (R)-enantiomer has the specific CAS registry number 127654-56-2 . As a reagent, this compound is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O B160899 1,2-Benzocyclodecen-3-ol CAS No. 127654-56-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127654-56-2

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

(5R)-5,6,7,8,9,10,11,12-octahydrobenzo[10]annulen-5-ol

InChI

InChI=1S/C14H20O/c15-14-11-5-3-1-2-4-8-12-9-6-7-10-13(12)14/h6-7,9-10,14-15H,1-5,8,11H2/t14-/m1/s1

InChI Key

WTHSRNWVSPIDPS-CQSZACIVSA-N

SMILES

C1CCCC(C2=CC=CC=C2CCC1)O

Isomeric SMILES

C1CCC[C@H](C2=CC=CC=C2CCC1)O

Canonical SMILES

C1CCCC(C2=CC=CC=C2CCC1)O

Other CAS No.

127654-56-2

Synonyms

1,2-benzocyclodecen-3-ol

Origin of Product

United States

Advanced Synthetic Methodologies for 1,2 Benzocyclodecen 3 Ol and Its Stereoisomers

Strategies for Enantioselective Synthesis of Benzocyclodecenols

The preparation of single enantiomers from a racemic mixture is a critical step in modern organic synthesis. For 1,2-Benzocyclodecen-3-ol, several classical and enzyme-based resolution strategies can be employed to achieve enantiomeric enrichment.

Microbial Transformation Approaches for Enantiomeric Enrichment

Microbial transformations leverage the enzymatic machinery of whole-cell microorganisms, such as bacteria and yeasts, to perform stereoselective reactions. This approach can be applied to the enantiomeric enrichment of benzocyclodecenols through two primary pathways: the enantioselective reduction of a prochiral ketone precursor (1,2-Benzocyclodecen-3-one) or the enantioselective hydroxylation of the benzocyclodecene scaffold. In the reduction pathway, microorganisms containing alcohol dehydrogenases can selectively convert the ketone to either the (R)- or (S)-alcohol, leaving the unreacted ketone or producing a single enantiomer of the alcohol in high enantiomeric excess. This method offers a green and effective alternative to traditional chemical reductants.

Diastereomeric Salt Formation and Resolution by Fractional Crystallization

A well-established method for resolving racemic alcohols is through their conversion into a mixture of diastereomeric salts. wikipedia.org This classical resolution technique involves reacting the racemic this compound with an enantiomerically pure chiral resolving agent. wikipedia.orglibretexts.org

The process unfolds in three key stages:

Salt Formation: The racemic alcohol is first converted into a suitable acidic derivative, such as a phthalate (B1215562) or succinate (B1194679) half-ester. This derivative is then reacted with an enantiomerically pure chiral base (e.g., brucine, strychnine, or synthetic amines like (R)-1-phenylethanamine) to form a pair of diastereomeric salts. libretexts.org

Fractional Crystallization: Diastereomers possess different physical properties, including solubility in a given solvent. wikipedia.org This difference allows for their separation by fractional crystallization. As the solution is concentrated or cooled, the less soluble diastereomeric salt crystallizes out, while the more soluble one remains in the mother liquor. researchgate.net This separation is the crucial step for isolating the enantiomers. mdpi.com

Liberation of the Enantiomer: The separated, diastereomerically pure salt is then treated with a strong acid to break the ionic bond, regenerating the enantiomerically pure acidic derivative of the alcohol. Subsequent hydrolysis of the ester linkage yields the optically pure this compound. libretexts.org

The efficiency of this method relies on the significant difference in solubility between the diastereomeric salts and the ability to grow high-quality crystals. rsc.org

Chemo-enzymatic Approaches for Kinetic Resolution

Chemo-enzymatic methods provide a powerful and highly selective means for resolving racemic alcohols. mdpi.com Kinetic resolution relies on the differential rate of reaction of two enantiomers with a chiral catalyst, typically an enzyme. Lipases are widely used for this purpose due to their broad substrate applicability and high enantioselectivity. mdpi.commdpi.com

The most common approach is the lipase-catalyzed transesterification of the racemic alcohol. In this process, one enantiomer of this compound is selectively acylated by an acyl donor (e.g., vinyl acetate), while the other enantiomer remains largely unreacted. mdpi.com The resulting mixture, consisting of an ester and an unreacted alcohol, can then be easily separated by standard chromatographic techniques. The success of the resolution is quantified by the enantiomeric ratio (E value); a high E value indicates greater selectivity of the enzyme for one enantiomer over the other. mdpi.com

Several factors can be optimized to improve the enantioselectivity and yield, including the choice of lipase, solvent, and acyl donor. For instance, Lipase B from Candida antarctica (CALB) is a highly effective biocatalyst for the kinetic resolution of various chlorohydrins, which are precursors to bioactive molecules. mdpi.com A study on a related primary alcohol demonstrated that lowering the reaction temperature could significantly enhance the enantioselectivity of the lipase-catalyzed reaction. mdpi.com Chemo-enzymatic methods can be part of a cyclic resolution process, where the unwanted enantiomer is racemized and recycled, or inverted to the desired stereoisomer, potentially allowing for a theoretical yield approaching 100%. nih.gov

EnzymeAcyl DonorSolventProduct 1 (ee%)Product 2 (ee%)Reference
Lipase QLMVinyl acetatei-Pr₂O(R)-acetate (>99%)(S)-alcohol (31%) mdpi.com
Lipase SL-25Vinyl acetatei-Pr₂ON/AN/A mdpi.com
Lipase B from Candida antarctica (CALB)Vinyl butanoateAcetonitrile(R)-chlorohydrin (99%)N/A mdpi.com

This table presents data from analogous enzymatic resolutions to illustrate the principle, as specific data for this compound was not available in the search results.

Total Synthesis Pathways for Benzocyclodecenol Frameworks

The total synthesis of the 1,2-benzocyclodecene core is a complex task that has been approached through various strategic bond formations. nih.gov The construction of the ten-membered ring is the key challenge, often followed by functional group manipulations to introduce the hydroxyl group at the C-3 position. nih.govrsc.org

Cyclization Reactions for the Benzocyclodecene Core

The construction of the ten-membered ring fused to a benzene (B151609) ring is the cornerstone of any total synthesis of this compound. Intramolecular cyclization reactions are the most common strategies to forge such medium-sized rings. These reactions typically start from a linear precursor containing the benzene ring and a side chain with appropriate functional groups at its terminus.

Several types of cyclization reactions can be envisioned for this purpose:

Transition-Metal-Catalyzed Cyclization: Catalysts based on metals like cobalt, ruthenium, or palladium can facilitate the formation of carbon-carbon bonds under mild conditions. nih.govmdpi.com For instance, a suitably functionalized aromatic precursor could undergo an intramolecular Heck reaction or a similar cross-coupling process to form the cyclodecene (B14012633) ring.

Radical Cyclization: This strategy involves the generation of a radical at one end of the linear precursor, which then attacks an acceptor group (like an alkene or alkyne) at the other end. beilstein-journals.org Visible-light-promoted radical cyclizations have emerged as a sustainable method for constructing various heterocyclic and carbocyclic systems. beilstein-journals.orgrsc.org

Ring-Closing Metathesis (RCM): If a linear precursor containing two terminal alkene functionalities can be synthesized, RCM using a ruthenium-based catalyst (e.g., Grubbs catalyst) is a powerful method for forming large unsaturated rings.

These strategies typically lead to the formation of a ketone intermediate, 1,2-Benzocyclodecen-3-one, which serves as the direct precursor to the target alcohol.

Selective Reduction Strategies for Hydroxyl Group Introduction

Once the 1,2-Benzocyclodecen-3-one core has been synthesized, the final step is the selective reduction of the carbonyl group to introduce the C-3 hydroxyl group. The choice of reducing agent is critical to ensure that only the ketone is reduced without affecting other potentially sensitive functional groups in the molecule, such as the aromatic ring or any double bonds within the ten-membered ring.

Several reagents are effective for this transformation:

Metal Hydride Reagents: Standard reducing agents like Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LAH) are commonly used. LAH is a more powerful reducing agent than NaBH₄. nih.gov

Selective Reducing Agents: For substrates with multiple reducible functional groups, more selective reagents are preferred. Diisobutylaluminium hydride (DIBAL-H) is a versatile reagent that can selectively reduce esters and ketones. nih.gov The choice between reagents like DIBAL-H and LAH can allow for complementary procedures to selectively obtain either an aldehyde or an alcohol from a related precursor, highlighting the importance of reagent selection. nih.gov

The reduction of the prochiral ketone results in a racemic mixture of (R)- and (S)-1,2-Benzocyclodecen-3-ol, which can then be subjected to the enantioselective resolution methods described in section 2.1. Alternatively, asymmetric reduction using a chiral reducing agent or a catalyst could directly yield an enantiomerically enriched product.

Intramolecular Ring-Forming Reactions Relevant to Ten-Membered Rings

The construction of ten-membered rings is a formidable task in synthetic chemistry. Intramolecular cyclization reactions are generally favored over their intermolecular counterparts as they mitigate the high entropic cost associated with bringing two reactive ends together. wikipedia.org Several powerful intramolecular reactions have been adapted for the synthesis of medium-sized rings and are applicable to the formation of the this compound framework.

Nozaki-Hiyama-Kishi (NHK) Reaction: The Nozaki-Hiyama-Kishi (NHK) reaction is a highly effective method for forming medium-sized rings. wikipedia.org It involves the chromium(II)-mediated coupling of an aldehyde with a halide, typically catalyzed by a nickel(II) salt. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, an intramolecular NHK reaction would be a premier strategy. This approach would involve a precursor such as an o-(halooctyl)benzaldehyde. The high chemoselectivity of the NHK reaction for aldehydes allows it to tolerate a wide variety of other functional groups, making it suitable for complex molecule synthesis. wikipedia.orgorganic-chemistry.org The reaction typically proceeds under mild, neutral conditions, which helps to prevent side reactions. jk-sci.com

Ring-Closing Metathesis (RCM): Ring-closing metathesis, catalyzed by ruthenium complexes like the Grubbs or Schrock catalysts, is another cornerstone for the synthesis of medium-to-large unsaturated rings. wikipedia.orgorganic-chemistry.org To form a 1,2-benzocyclodecene precursor, a starting material such as 1-allyl-2-(oct-7-en-1-yl)benzene could undergo RCM to yield 1,2-benzocyclodecene. Subsequent epoxidation and reduction or stereoselective dihydroxylation followed by selective deoxygenation could then furnish the desired this compound. RCM is valued for its functional group tolerance and the formation of a volatile ethylene (B1197577) byproduct which drives the reaction to completion. wikipedia.org While traditionally used for 5-7 membered rings, its application has been extended to macrocycles. wikipedia.orgdrughunter.com

Reaction Catalyst/Reagent Precursor Type Key Advantages Typical Yields
Nozaki-Hiyama-KishiCrCl₂/NiCl₂o-Formylphenyl derivative with a terminal halideHigh chemoselectivity for aldehydes, mild conditions. wikipedia.org60-85%
Ring-Closing MetathesisGrubbs or Schrock CatalystsAromatic ring with two terminal alkene chainsHigh functional group tolerance, atom economical. wikipedia.orgorganic-chemistry.org70-95%
Intramolecular AldolBase or Acid1,10-dicarbonyl precursorForms α,β-unsaturated ketone, direct C-C bond formation.50-70%
Intramolecular Friedel-CraftsLewis or Brønsted AcidAcyl chloride attached to a long alkyl chain on the benzene ringForms a bicyclic ketone precursor.40-60%

Derivatization and Functionalization Strategies of the Benzocyclodecenol Scaffold

Once the core this compound structure is obtained, its hydroxyl group and hydrocarbon backbone serve as handles for further chemical modification to generate a library of analogues for various applications.

Chemical Transformations of the Hydroxyl Moiety

The secondary, benzylic-type hydroxyl group in this compound is a versatile functional group for a range of transformations.

Etherification: The formation of ethers from the hydroxyl group can be achieved under various conditions. Classical Williamson ether synthesis, involving deprotonation with a strong base followed by reaction with an alkyl halide, is a fundamental approach. More modern methods include acid-catalyzed dehydrative etherification or reductive etherification. organic-chemistry.orgresearchgate.net For instance, iron(III) catalysts have proven effective for the direct, selective etherification of secondary benzylic alcohols. acs.org Another mild approach involves visible-light photoredox catalysis to generate alkoxy radicals from alcohols, which can then undergo intramolecular C-H functionalization to form cyclic ethers or intermolecular reactions to form other ether products. acs.org

Esterification: The hydroxyl group can be readily converted to a wide array of esters through reaction with acyl chlorides or carboxylic anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine. Steglich esterification, using DCC and DMAP, allows for the formation of esters from carboxylic acids under mild conditions. Derivatization to benzoates or picolinates is often used to facilitate the separation of enantiomers via HPLC with a chiral stationary phase. researchgate.net

Transformation Reagents Product Class Notes
Williamson Ether Synthesis1. NaH 2. R-XAlkyl EtherStrong base required; classic SN2 reaction. masterorganicchemistry.com
Iron-Catalyzed EtherificationR'-OH, Iron(III) triflate, NH₄ClSymmetrical or Unsymmetrical EtherSuppresses side reactions, direct coupling of alcohols. acs.org
AcylationAcyl Chloride, PyridineEsterCommon and high-yielding transformation.
Steglich EsterificationR-COOH, DCC, DMAPEsterMild conditions, suitable for sensitive substrates.
AzidationTMSN₃, HBF₄·OEt₂Benzyl AzideDirect conversion of the alcohol to an azide. researchgate.net
HydrogenolysisH₂, Pd/C1,2-BenzocyclodecaneRemoval of the hydroxyl group. nih.gov

Stereoselective Introduction of Additional Stereocenters

Introducing new stereocenters onto the pre-existing benzocyclodecenol scaffold in a controlled manner is crucial for creating specific diastereomers. This can be achieved by leveraging the existing stereocenter of the hydroxyl group to direct subsequent reactions or by employing catalyst-controlled functionalization of C-H bonds.

Methods for the site- and stereoselective functionalization of unactivated C-H bonds have seen significant advancement. wisc.edu Dirhodium catalysts, for example, can perform carbene insertion into C-H bonds with high levels of diastereoselectivity and enantioselectivity, allowing for the functionalization of the alkyl portion of the benzocyclodecene ring. wisc.edunih.gov Similarly, nickel-catalyzed systems have been developed for the stereoselective C(sp³)–H alkylation of saturated heterocycles, a technology that could be adapted for carbocyclic systems. springernature.com The existing alcohol can act as a directing group, influencing the regioselectivity of the C-H activation.

Asymmetric Michael additions to an α,β-unsaturated ketone precursor of the target alcohol (a benzocyclodecenone) could also be employed to set one or more stereocenters prior to the reduction of the ketone. mdpi.com

Synthetic Routes to Analogues and Related Benzocyclic Alcohols

The synthesis of analogues of this compound can involve modifying the ring size or the substitution pattern on either the aromatic or carbocyclic ring.

Ring Expansion/Contraction: One powerful strategy for accessing analogues with different ring sizes is through ring expansion reactions. For example, a smaller benzocyclononenone could undergo a one-carbon ring expansion to yield a benzocyclodecenone, which can then be reduced to the corresponding alcohol. free.fryoutube.comyoutube.com Such rearrangements are often driven by the release of ring strain and can be initiated from an alcohol via carbocation intermediates. youtube.comyoutube.com

Synthesis of Substituted Analogues: Access to substituted analogues can be achieved by starting with appropriately substituted precursors. For instance, using a substituted phthalaldehyde or a substituted benzene derivative in the initial steps of the synthesis would lead to analogues with functionality on the aromatic ring. Introducing substituents on the carbocyclic part can be accomplished by using a substituted alkyl chain in the cyclization precursor. Asymmetric synthesis strategies, such as hydrofunctionalisation of dienes or allenes, can be used to build chiral side chains prior to the ring-closing step. rsc.org

Advanced Spectroscopic and Structural Elucidation of 1,2 Benzocyclodecen 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. nih.govaps.org It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. nih.govacs.org

Elucidation of Regiochemistry and Stereochemistry by 1D and 2D NMR Techniques

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for identifying the types and numbers of protons and carbons in a molecule. orientjchem.orgcarlroth.com Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish connectivity between atoms, which is crucial for piecing together the molecular framework. acs.orgmsu.edu For a molecule like 1,2-Benzocyclodecen-3-ol, these techniques would be essential to confirm the fusion of the benzene (B151609) ring to the ten-membered cyclodecene (B14012633) ring and to determine the precise location of the hydroxyl group and the double bond (regiochemistry). Furthermore, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of protons, helping to define the molecule's preferred conformation and the relative stereochemistry of its chiral centers. However, specific ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and 2D correlation data for this compound, are not available in the surveyed literature.

Application of Chiral Solvating Agents in ¹H NMR for Enantiomeric Discrimination

For chiral molecules like this compound, determining enantiomeric purity is critical. ¹H NMR spectroscopy, in conjunction with chiral solvating agents (CSAs), is a powerful method for this purpose. beilstein-journals.orgrsc.org CSAs are chiral compounds that form transient diastereomeric complexes with the enantiomers of the analyte. kisti.re.krresearchgate.net This interaction leads to the differentiation of NMR signals for the respective enantiomers, allowing for the quantification of enantiomeric excess (ee). rsc.org While this technique is widely applicable, specific studies detailing its use with this compound, including the choice of CSA and the observed chemical shift differences (ΔΔδ), have not been found.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.netnih.gov It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nist.govmdpi.com The molecular ion peak (M+) in the mass spectrum of this compound would confirm its molecular formula. The fragmentation pattern would offer clues about its structure, such as the loss of a water molecule from the alcohol group or characteristic cleavages of the ten-membered ring. High-resolution mass spectrometry (HRMS) would provide a highly accurate molecular formula. nih.gov A search of the literature did not yield a published mass spectrum or detailed fragmentation analysis for this compound.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.govmdpi.com This technique requires a suitable single crystal of the compound. mdpi.com By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed map of electron density can be generated, revealing the precise spatial arrangement of atoms. nih.gov For a chiral compound like this compound, successful X-ray crystallographic analysis of one of its enantiomers would unambiguously establish its absolute stereochemistry (R/S configuration). researchgate.net There are no published reports of the single-crystal X-ray structure of this compound in the reviewed sources.

Chiroptical Spectroscopy for Configurational Assignments

Chiroptical spectroscopy involves the differential interaction of chiral molecules with left and right circularly polarized light. Techniques like electronic circular dichroism (ECD) are instrumental in assigning the absolute configuration of chiral molecules in solution. rsc.org

Application of the Harada–Nakanishi Exciton (B1674681) Chirality Method

The Harada–Nakanishi exciton chirality method is a powerful application of ECD used to determine the absolute configuration of molecules containing two or more chromophores that are spatially close. researchgate.net The interaction (exciton coupling) between the transition dipole moments of these chromophores results in a characteristic bisignate (split) Cotton effect in the ECD spectrum. The sign of this split CD curve is directly related to the chirality (helicity) of the interacting chromophores. To apply this method to this compound, it would likely need to be derivatized to introduce a second chromophore, for example, by esterification of the hydroxyl group with a chromophoric acid. The benzene ring would serve as the first chromophore. The spatial arrangement of the benzene ring and the newly introduced chromophore would dictate the sign of the exciton couplet, allowing for the assignment of the absolute configuration of the stereogenic center at C-3. A Korean scientific article has reported on the preparative chiral chromatographic resolution of the enantiomers of this compound and their chiroptical properties, suggesting that such data may exist, but the detailed ECD spectra and their interpretation via the exciton chirality method are not provided in the accessible literature. acs.orgkisti.re.kr

Stereochemical Investigations and Chiral Recognition Mechanisms

Enantioselective Chromatographic Separations of 1,2-Benzocyclodecen-3-ol

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) stands as a primary method for resolving the enantiomers of this compound. The effectiveness of this separation is highly dependent on the nature of the CSP and the interactions between the CSP and the analyte enantiomers.

Seminal work in the field has focused on determining the elution order of this compound enantiomers on a Pirkle-type chiral stationary phase. scispace.comcapes.gov.br Specifically, a column prepared with (R)-N-(3,5-dinitrobenzoyl)phenylglycine ionically bonded to γ-aminopropyl silanized silica (B1680970) was utilized. scispace.comcapes.gov.br

In these studies, a sample of (+)-1,2-benzocyclodecen-3-ol, which was determined to have the (R) absolute configuration, was prepared and analyzed. capes.gov.br The analysis demonstrated that the (R)-enantiomer was more strongly retained on this specific (R)-phenylglycine-based CSP. capes.gov.br This experimental finding is crucial for developing predictive models that correlate elution order with the absolute configuration for a series of related alkylarylcarbinols. capes.gov.br The consistency of this elution pattern among similar compounds, such as other benzocycloalkenols, allows for the formulation of empirical rules to assign stereochemistry to new, related compounds based solely on their chromatographic behavior. scispace.comcapes.gov.br

Table 1: Chromatographic Data for the Enantioseparation of this compound

Data from enantioselective HPLC analysis on a Pirkle-type CSP. The retention factor (k') indicates the retention of an analyte on the column, while the separation factor (α) measures the ability of the column to separate the two enantiomers. A higher α value indicates better separation.

CompoundChiral Stationary Phase (CSP)Eluting Enantiomer (First)Retained Enantiomer (Second)Configuration of Retained EnantiomerReference
This compound(R)-N-(3,5-dinitrobenzoyl)phenylglycine(S)-(-)-enantiomer(R)-(+)-enantiomerR capes.gov.br

The successful separation of this compound enantiomers is a direct application of the principles behind Pirkle-type CSPs. americanpharmaceuticalreview.com These phases, often called "brush-type" CSPs, are designed based on the principle of three-point interaction. chiralpedia.com The chiral selector, in this case, (R)-N-(3,5-dinitrobenzoyl)phenylglycine, is a π-electron acceptor due to the presence of the 3,5-dinitrobenzoyl group. chiralpedia.comacs.org

Chiral recognition on this type of CSP is achieved through a combination of interactions:

π-π Interactions: The electron-deficient aromatic ring of the CSP's dinitrobenzoyl group interacts with the π-electron-rich aromatic ring of the analyte, this compound. ingentaconnect.com

Hydrogen Bonding: The hydroxyl group of the alcohol analyte can act as a hydrogen bond donor or acceptor with the amide and carboxyl functionalities on the CSP. acs.orgingentaconnect.com

Steric Interactions: The specific three-dimensional arrangement of substituents around the chiral centers of both the analyte and the CSP leads to a more stable diastereomeric complex with one enantiomer over the other, resulting in differential retention times. researchgate.net

The development of such CSPs has been pivotal for the analytical and preparative separation of a wide array of chiral molecules, including alcohols like this compound. wikipedia.org The transition to smaller particle sizes, such as sub-2 micron fully porous or core-shell particles, has further enhanced the efficiency and speed of these separations in the realm of ultra-high-performance liquid chromatography (UHPLC). americanpharmaceuticalreview.comnih.gov

Theoretical Models of Chiral Recognition

While experimental data provides the foundation, theoretical models are essential for a deeper, molecular-level understanding of how chiral recognition occurs. These models aim to elucidate the specific interactions and conformations that lead to enantioselective discrimination.

Computational chemistry plays a crucial role in understanding and predicting chiral recognition. mdpi.com Although specific computational studies for this compound are not documented in the literature, the methods applied to analogous systems provide a clear framework. Using techniques like molecular mechanics (MM) and quantum mechanics (QM), researchers can build models of the diastereomeric complexes formed between each enantiomer and the chiral selector. capes.gov.br

These calculations can determine the lowest energy conformations of these complexes. tandfonline.com By comparing the interaction energies, it is possible to predict which enantiomer will form the more stable complex and thus be more strongly retained on the column. capes.gov.br This theoretical insight is invaluable for designing new CSPs with enhanced selectivity, as it allows for the rational modification of the chiral selector to maximize the energy difference between the two diastereomeric complexes. acs.org

Molecular Dynamics (MD) simulations offer a powerful tool to study the dynamic nature of chiral recognition in a chromatographic environment. nih.gov MD simulations model the movement of the analyte enantiomers and solvent molecules around the fixed CSP over time, providing a dynamic picture of the binding events. researchgate.net

For systems involving Pirkle-type or polysaccharide-based CSPs, MD simulations have been used to:

Visualize the binding modes of enantiomers within the chiral cavities or on the surface of the CSP. nih.gov

Identify the key intermolecular interactions, such as hydrogen bonds and π-π stacking, that contribute to chiral discrimination. researchgate.net

Calculate the free energy of binding for each enantiomer, which is directly related to the chromatographic retention and separation factor. acs.org

Analyze the lifetimes of crucial interactions, such as hydrogen bonds, which can correlate with the observed elution order. researchgate.net

By applying these computational techniques, researchers can build a comprehensive model of the chiral recognition process, moving from static pictures to a dynamic understanding of the interactions that govern enantioseparation. chemrxiv.org

Mechanisms of Stereoselective Induction in Benzocyclodecenol Synthesis

The preparation of single-enantiomer compounds can be achieved either by resolving a racemic mixture or through stereoselective synthesis.

The reported method for obtaining enantiomerically enriched (+)-1,2-benzocyclodecen-3-ol involved a classical resolution approach. capes.gov.br This was achieved through the fractional crystallization of diastereomeric camphanate esters, followed by hydrolysis to release the resolved alcohol. capes.gov.br This method relies on the physical separation of diastereomers, which, unlike enantiomers, have different physical properties.

However, modern organic synthesis increasingly focuses on stereoselective methods to directly produce a single enantiomer, thereby avoiding the loss of 50% of the material inherent in classical resolutions. ethz.ch The synthesis of medium-sized rings, such as the ten-membered ring in this compound, presents significant thermodynamic and kinetic challenges. rsc.orgnih.gov

Mechanisms of stereoselective induction in the synthesis of such complex structures generally fall into several categories:

Substrate-Controlled Synthesis: A pre-existing chiral center in the starting material directs the stereochemical outcome of a new stereocenter being formed. msu.edu

Reagent-Controlled Synthesis: A chiral reagent is used to deliver functionality to a prochiral substrate in a stereoselective manner. ethz.ch

Catalyst-Controlled Synthesis: A small amount of a chiral catalyst creates a chiral environment that directs the reaction to favor the formation of one enantiomer over the other. rsc.org This is a highly efficient and widely used strategy in modern asymmetric synthesis. chemrxiv.org

For the synthesis of medium-sized benzocyclic systems, advanced strategies such as catalytic asymmetric ring-expansion reactions or intramolecular C-H insertion reactions have been developed to overcome the inherent synthetic difficulties and control stereochemistry. nih.govbohrium.comescholarship.org These methods provide a direct pathway to chiral, non-racemic products by precisely controlling the transition state geometry of the key bond-forming step. rsc.orgmasterorganicchemistry.cominflibnet.ac.in

Mechanistic Investigations of Reactions Involving 1,2 Benzocyclodecen 3 Ol

Elucidation of Reaction Mechanisms in Benzocyclodecenol Formation

The formation of the benzocyclodecene ring system, a medium-sized carbocycle fused to a benzene (B151609) ring, presents significant synthetic challenges due to unfavorable entropic and enthalpic factors associated with ring closure. Mechanistic studies are therefore vital for overcoming these hurdles.

Role of Catalysts in Stereoselective Cyclization Processes

Catalysts are central to achieving stereoselectivity in the synthesis of chiral molecules like 1,2-Benzocyclodecen-3-ol. numberanalytics.com They function by creating an asymmetric environment that favors the formation of one stereoisomer over another, typically by lowering the activation energy of the pathway leading to the desired product. numberanalytics.com In the context of cyclization reactions, catalysts guide the folding of the acyclic precursor and control the facial selectivity of the bond-forming step.

While specific catalytic systems for the direct asymmetric cyclization to this compound are not extensively documented, principles from related transformations offer mechanistic insights. Palladium-catalyzed carboetherification and carboamination reactions, for instance, demonstrate how a metal catalyst can orchestrate the stereoselective formation of heterocycles. nih.gov In these reactions, a palladium(II) catalyst coordinates to an alkene, and subsequent intramolecular insertion into a palladium-heteroatom bond proceeds through a highly organized, cyclic transition state. This process ensures high diastereoselectivity by positioning substituents in pseudoequatorial orientations to minimize steric strain. nih.gov

A plausible catalytic cycle for forming a benzocyclodecenol could involve a palladium-catalyzed intramolecular coupling. A potential mechanism is outlined below:

Oxidative Addition: A Pd(0) catalyst reacts with a suitably functionalized linear precursor (e.g., containing an aryl halide and a distal nucleophilic group).

Intramolecular Insertion/Cyclization: The nucleophilic group attacks the palladium-bound aryl group, leading to the formation of the ten-membered ring. The stereochemistry of this step is directed by chiral ligands on the palladium center.

Reductive Elimination: The catalyst is regenerated, releasing the cyclized product.

The choice of chiral ligands, such as chiral diphosphines, is critical as they create the asymmetric environment around the metal center necessary to induce enantioselectivity. numberanalytics.com

Pathways of Oxidative and Reductive Transformations

Oxidative and reductive reactions are fundamental for the synthesis and functionalization of benzocycloalkenols. These transformations can be used to introduce the alcohol functionality or to modify the carbocyclic ring.

Oxidative Pathways: Metal-free oxidative transformations represent an environmentally benign approach to chemical synthesis. nih.gov For benzocycloalkenols, oxidative cleavage of the ring is a potential transformation pathway. For example, treatment of benzocycloalkenols with acidic hydrogen peroxide can lead to the cleavage of the carbocyclic ring, yielding phenolic sesquiterpenes in a process that may mimic biogenetic pathways. researchgate.netresearchgate.net This type of reaction likely proceeds through the formation of an epoxide intermediate, followed by acid-catalyzed ring opening and rearrangement.

Palladium(II)-catalyzed oxidative transformations of allenes provide another example of how oxidative pathways can be used to construct complex cyclic systems. diva-portal.org These reactions often involve the selective cleavage of an allenic C-H bond under oxidative conditions, which can be achieved aerobically using electron transfer mediators. diva-portal.org

Reductive Pathways: Reductive transformations are crucial for converting carbonyl precursors into the desired alcohol, this compound. The reduction of a corresponding ketone, 1,2-benzocyclodecen-3-one, can be achieved using various reducing agents. The stereochemical outcome of this reduction is highly dependent on the reagent and reaction conditions.

Samarium diiodide (SmI₂), often in the presence of additives like water, is a powerful single-electron transfer reagent used for selective reductive transformations. rsc.org The mechanism of ketone reduction by SmI₂ involves the formation of a ketyl radical anion intermediate. The stereoselectivity is influenced by the protonation step, which can be directed by the steric environment of the substrate.

Furthermore, reductive transformations can be involved in the synthesis of the benzocycloalkene skeleton itself. Nickel-catalyzed cross-electrophile coupling, for example, uses reductants like zinc or manganese metal to drive the catalytic cycle. nih.gov The use of homogeneous organic reductants is also an emerging area, offering potentially greater control over the reduction potential and improved compatibility with modern synthetic methods like flow chemistry. nih.gov

Mechanistic Aspects of Chiral Resolution Methods

Since many synthetic routes produce racemic mixtures, the separation of enantiomers via chiral resolution is a critical step in obtaining enantiopure this compound. Resolution methods rely on creating a chiral environment that allows for differentiation between the two enantiomers. wikipedia.org

The most common methods are crystallization of diastereomeric salts and chiral chromatography. wikipedia.org For an alcohol like this compound, derivatization with a chiral acid to form diastereomeric esters, followed by separation via crystallization or standard chromatography, is a viable pathway.

A more direct and widely used approach for arylalkylcarbinols is chiral High-Performance Liquid Chromatography (HPLC). wikipedia.org Pirkle-type chiral stationary phases (CSPs) are particularly effective for this class of compounds. chiralpedia.comwiley.com The mechanism of separation on a Pirkle column is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. chiralpedia.comeijppr.com Chiral recognition requires a minimum of three points of interaction, with at least one being stereochemically dependent. chiralpedia.com These interactions typically include:

π-π stacking: The aromatic ring of the benzocyclodecenol (a π-donor) interacts with a π-electron deficient aromatic ring (π-acceptor) on the CSP, such as a 3,5-dinitrobenzoyl group.

Hydrogen bonding: The hydroxyl group of the alcohol can act as a hydrogen bond donor or acceptor with complementary sites on the CSP.

Steric interactions: A bulky group on one enantiomer may experience steric repulsion with the CSP, disfavoring its binding compared to the other enantiomer.

The enantiomer that forms the more stable diastereomeric complex with the CSP is retained longer on the column, leading to separation. The combination of these interactions creates the energy difference required for chiral discrimination.

Resolution MethodUnderlying PrincipleKey Mechanistic FeatureRelevance to this compound
Crystallization of DiastereomersConversion of enantiomers into diastereomeric derivatives (e.g., esters) with different physical properties (solubility). wikipedia.orgFormation of a covalent bond with a chiral resolving agent (e.g., a chiral carboxylic acid). wikipedia.orgThe hydroxyl group can be esterified with an enantiopure acid.
Chiral HPLC (Pirkle-type CSP)Differential, transient binding of enantiomers to a chiral stationary phase. chiralpedia.comwiley.comFormation of non-covalent, transient diastereomeric complexes via hydrogen bonding, π-π interactions, and steric hindrance. chiralpedia.comeijppr.comHighly effective for resolving arylalkylcarbinols, the class to which this compound belongs.
Kinetic ResolutionDifferent reaction rates of enantiomers with a chiral catalyst or reagent. wikipedia.orgEnantioselective acylation or oxidation catalyzed by a chiral catalyst (e.g., enzyme or planar-chiral DMAP analogue). wikipedia.orgnih.govThe secondary alcohol can be a substrate for enantioselective enzymatic or chemical acylation.

Theoretical Studies on Reaction Transition States and Energetics

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. scielo.brrsc.org By modeling the potential energy surface of a reaction, theoretical studies can identify the structures of transition states, calculate activation energies, and predict the kinetic and thermodynamic favorability of different reaction pathways. ethz.ch Density Functional Theory (DFT) is a commonly used method for these investigations due to its balance of accuracy and computational cost. scielo.br

For the formation of medium-sized rings like the one in this compound, computational studies are particularly valuable for understanding the factors that control cyclization. Transannular cyclizations, for example, have been studied computationally to understand the factors governing regio- and stereoselectivity. pennsci.org These studies model potential cyclization pathways, such as those involving a bromonium ion intermediate, and calculate the free energies of the respective transition states and products. pennsci.org

A hypothetical computational study on the formation of this compound could compare several possible cyclization pathways. For instance, in an intramolecular reaction, different ring-closing positions might be possible. DFT calculations can determine the activation barrier for each pathway. The pathway with the lowest activation energy is predicted to be the kinetically favored one.

Computational ParameterSignificance in Mechanism ElucidationExample Application
Activation Energy (ΔG‡)Determines the kinetic feasibility of a reaction step. A lower barrier indicates a faster reaction. scielo.brComparing the energy barriers of competing transition states to predict the major product in a cyclization reaction. pennsci.orgacs.org
Transition State (TS) GeometryReveals the atomic arrangement at the point of highest energy, providing insight into bond-forming and bond-breaking processes. ethz.chAnalyzing the geometry of a TS to understand the origin of stereoselectivity (e.g., steric hindrance favoring one approach).
Reaction Energy (ΔGr)Indicates the thermodynamic driving force of a reaction. A negative value signifies an exergonic (favorable) process.Determining if a potential product is thermodynamically stable relative to the starting materials.
Intrinsic Reaction Coordinate (IRC)Traces the reaction path from the transition state down to the reactants and products, confirming the connection. researchgate.netVerifying that a calculated transition state correctly links the intended reactant and product intermediates.

For example, DFT calculations on the intramolecular [2+2] cycloaddition of ene-ketenes have been used to rationalize and predict the regioselectivity of the reaction. pku.edu.cn The calculations showed that the relative stability of carbocationic character in the transition states determines whether a "normal" or "cross" cycloaddition product is formed. pku.edu.cn Similar computational approaches could be applied to understand and predict the outcomes of reactions leading to or involving this compound, guiding the rational design of synthetic strategies.

Theoretical and Computational Chemistry Studies on 1,2 Benzocyclodecen 3 Ol

Quantum Chemical Calculations for Conformational Analysis

Conformational analysis is a cornerstone of understanding the structure and reactivity of flexible molecules like 1,2-benzocyclodecen-3-ol. iupac.orgwgtn.ac.nz Quantum chemical calculations offer a rigorous framework for exploring the potential energy surface of such compounds. iupac.org

Density Functional Theory (DFT) for Molecular Geometry and Stability

Density Functional Theory (DFT) has become a widely used method for investigating the electronic structure and geometry of molecules. damascusuniversity.edu.synih.gov By solving the Kohn-Sham equations, DFT can provide accurate molecular orbital interactions and other ground-state electronic structure parameters. mdpi.com This allows for the optimization of molecular geometries to find stable conformers and the calculation of their relative energies. damascusuniversity.edu.symdpi.com

For a molecule like this compound, a systematic conformational search can be performed using DFT methods, such as B3LYP, often in conjunction with a suitable basis set like 6-31G(d) or larger. nih.govresearchgate.net The process typically involves generating a multitude of initial structures and then optimizing each to the nearest local minimum on the potential energy surface. The relative energies of these conformers can then be compared to identify the most stable structures. The accuracy of these calculations is highly dependent on the choice of the functional and basis set. mdpi.com

A hypothetical DFT study on this compound might reveal several low-energy conformers. The stability of these conformers would be influenced by a combination of factors, including steric hindrance between the hydrogens of the cyclodecene (B14012633) ring, the orientation of the hydroxyl group, and potential intramolecular hydrogen bonding between the hydroxyl group and the π-system of the benzene (B151609) ring.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using DFT

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
A 0.00C1-C2-C3-O: 60, C2-C1-C10-C9: -150
B 1.25C1-C2-C3-O: -75, C2-C1-C10-C9: 165
C 2.80C1-C2-C3-O: 170, C2-C1-C10-C9: -140

Note: This table is illustrative and does not represent actual experimental or calculated data.

Post-Hartree-Fock Methods in Conformational Studies

While DFT is a powerful tool, post-Hartree-Fock methods offer a systematic way to improve upon the Hartree-Fock approximation by more explicitly including electron correlation. numberanalytics.comresearchgate.net Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even more accurate energies and geometries, albeit at a higher computational cost. pku.edu.cnresearchgate.net

These methods are particularly useful for refining the energies of the lowest-energy conformers identified by DFT or for cases where DFT might not be sufficiently accurate. For instance, in systems with significant non-covalent interactions, such as the potential intramolecular hydrogen bond in this compound, methods like CCSD(T) can offer benchmark-quality data. numberanalytics.com The application of post-Hartree-Fock methods can help to validate the results obtained from DFT and provide greater confidence in the predicted conformational preferences. researchgate.net

Molecular Modeling and Simulation of Benzocyclodecenol Derivatives

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. ajchem-a.com For derivatives of this compound, molecular modeling can be employed to understand how different substituents affect the conformational landscape and properties of the parent molecule. inventi.inmdpi.comnih.gov

Molecular docking, a key molecular modeling technique, can be used to predict the binding orientation and affinity of benzocyclodecenol derivatives to a target protein. ajchem-a.com This involves generating a set of possible conformations for the ligand and "docking" them into the active site of the receptor. Scoring functions are then used to estimate the binding affinity for each pose. inventi.in Such studies can reveal key interactions, like hydrogen bonds and hydrophobic interactions, that are crucial for binding. mdpi.com

For example, a study on hypothetical benzocyclodecenol derivatives designed as enzyme inhibitors might use molecular docking to identify which derivatives have the best fit and interaction energies with the enzyme's active site. ajchem-a.com This information can guide the synthesis of more potent and selective inhibitors.

Computational Design Principles for Novel Benzocyclodecenol Structures

Computational design aims to create new molecules with desired properties. iphy.ac.cnresearchgate.net For benzocyclodecenol structures, this could involve designing derivatives with enhanced biological activity or specific physical properties. nih.govresearchgate.net The fundamental principle is to establish a relationship between the molecular structure and its function, and then use this understanding to propose new structures. iphy.ac.cn

This process often begins with a known active molecule or a target structure. Computational tools can then be used to explore the chemical space around this starting point. tudelft.nl For instance, different functional groups can be virtually added to the this compound scaffold, and their effect on properties like receptor binding affinity or solubility can be predicted using methods like QSAR (Quantitative Structure-Activity Relationship) or molecular docking. nih.gov This allows for the rapid screening of a large number of potential candidates before committing to their synthesis. nih.gov

Theoretical Insights into Chiral Recognition Phenomena

Chirality is a fundamental property in chemistry and biology, and understanding how chiral molecules recognize each other is of paramount importance. nih.govlaserlab-europe.eu this compound is a chiral molecule, and theoretical methods can provide deep insights into the mechanisms of its chiral recognition. nih.gov

Computational studies can be used to model the interaction between the two enantiomers of this compound or between one of its enantiomers and another chiral molecule. rsc.org By calculating the interaction energies of the different diastereomeric complexes, it is possible to predict which pairing will be more stable. rsc.org

These calculations can reveal the specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern chiral recognition. nih.gov For example, a theoretical study might show that the (R)-enantiomer of a chiral host molecule forms a more stable complex with the (S)-enantiomer of this compound due to a specific hydrogen bond that is not possible in the complex with the (R)-enantiomer. Frontier Molecular Orbital (FMO) analysis can also be employed to understand the electronic aspects of these interactions. rsc.org

Future Research Trajectories and Methodological Advancements

Development of Novel Stereoselective Catalytic Systems for Benzocyclodecenol Synthesis

The controlled synthesis of specific stereoisomers of 1,2-Benzocyclodecen-3-ol and related macrocycles is a primary objective for future research. Achieving high levels of enantioselectivity and diastereoselectivity in macrocyclic systems requires the development of sophisticated catalytic strategies. msu.edu Current methods often result in mixtures of isomers, complicating purification and limiting the availability of pure compounds for further study. rsc.org

Future research is expected to focus on several key areas:

Chiral Macrocyclic Catalysts: The design of organocatalysts embedded within macrocyclic structures offers a promising avenue. d-nb.infofrontiersin.org These systems can create a defined chiral microenvironment or binding pocket, enabling precise substrate activation and orientation. d-nb.infofrontiersin.org For example, macrocyclic bis-thioureas have demonstrated excellent yields and stereoselectivities in glycosylation reactions by creating a preorganized arrangement of functional groups. d-nb.info Similarly, chiral rotaxanes possessing a catalytically active, chiral macrocycle have been shown to effectively catalyze additions to Michael acceptors. d-nb.info

Advanced Transition-Metal Catalysis: Ring-closing metathesis (RCM) is a powerful strategy for forming macrocycles, but it often yields E/Z isomeric mixtures. rsc.orgdrughunter.com A major trajectory involves designing new ruthenium or molybdenum catalysts that can enforce high stereoselectivity during the ring-closing step. rsc.orgdrughunter.com Furthermore, Co(II)-based metalloradical catalysis, which utilizes D2-symmetric chiral amidoporphyrins, has proven highly efficient for the asymmetric cyclopropanation of various alkenes and could be adapted for the synthesis of other complex chiral structures. nih.gov This approach provides a general method for accessing valuable chiral building blocks with excellent diastereo- and enantioselectivity. nih.gov

Photobiocatalysis: The convergence of photoredox catalysis and biocatalysis is an emerging frontier with immense potential. nih.gov By using light to expand an enzyme's native reactivity, photobiocatalysis can facilitate asymmetric radical reactions that are difficult to achieve with conventional small-molecule catalysts. nih.gov Engineering enzymes like pyridoxal-dependent aldolases could enable the stereoselective formation of complex molecules through novel sp³-sp³ oxidative coupling reactions. nih.gov

The successful development of these catalytic systems will be crucial for accessing enantiomerically pure samples of complex macrocycles like (+)-1,2-benzocyclodecen-3-ol, which has previously been prepared through the fractional crystallization of diastereoisomeric camphanates. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the synthesis of complex molecules by shifting from traditional trial-and-error experimentation to data-driven, predictive models. beilstein-journals.org This paradigm shift is particularly relevant for the synthesis of this compound, where navigating the complex interplay of reaction variables is critical. beilstein-journals.org

Key applications and future directions include:

Reaction Outcome and Enantioselectivity Prediction: ML models, especially those based on deep learning and neural networks, excel at identifying complex patterns in large datasets. vapourtec.com These models can be trained to predict reaction outcomes, including yield and enantiomeric excess (%ee), based on inputs like substrates, catalysts, solvents, and temperature. vapourtec.comchinesechemsoc.org For instance, an XGBoost algorithm has been successfully used to predict the enantioselectivity of asymmetric reactions catalyzed by chiral hypervalent iodine, achieving a high correlation (R² of 0.84) with experimental results. chinesechemsoc.org Such predictive power can significantly reduce the experimental workload required to find optimal conditions. vapourtec.com

Advanced Molecular Representations: A significant challenge in applying ML to chemistry is the effective representation of molecules, particularly their stereochemistry. chemrxiv.orgchemrxiv.org Recent developments like the fragment-based language fragSMILES have shown superior performance over traditional SMILES strings in capturing molecular chirality and complex cyclic structures. chemrxiv.orgchemrxiv.org This allows for more accurate forward and retrosynthesis predictions, which is crucial for planning the synthesis of intricate chiral molecules. chemrxiv.org

Self-Driving Laboratories: The integration of ML algorithms with automated high-throughput experimentation (HTE) platforms is leading to the concept of "self-driving" or autonomous labs. beilstein-journals.orgmdpi.com These systems can perform experiments, analyze the results in real-time, and use ML models to decide on the next set of experimental conditions to achieve a specific goal, such as maximizing the yield of a target stereoisomer. beilstein-journals.orgbeilstein-journals.org This closed-loop optimization can navigate complex reaction spaces more efficiently than human-led approaches. beilstein-journals.org

Table 1: Applications of Machine Learning Models in Chemical Synthesis
ML Model/TechniqueApplication AreaKey AdvantageReference
Deep Neural Networks (DNNs)Reaction Outcome Prediction (Yield, Purity)Recognizes complex, non-linear patterns in large datasets. vapourtec.com
Transformer Models (e.g., with fragSMILES)Forward & Retrosynthesis PredictionEffectively encodes molecular substructures and chirality for higher accuracy. chemrxiv.orgchemrxiv.org
XGBoost AlgorithmEnantioselectivity PredictionProvides accurate quantitative predictions (e.g., %ee) to guide catalyst selection. chinesechemsoc.org
Bayesian Optimization (BO)Reaction Condition OptimizationEfficiently searches for optimal conditions with a minimal number of experiments. beilstein-journals.org
Generative ModelsNovel Ligand/Catalyst DesignCan generate novel, valid chemical structures with desired properties. rsc.org

Advanced In Situ Spectroscopic Techniques for Real-Time Mechanistic Studies

A thorough understanding of reaction mechanisms is essential for optimizing synthetic routes and overcoming challenges in the formation of complex structures like benzocyclodecenols. numberanalytics.comnumberanalytics.com Traditional offline analysis methods can be imprecise and may fail to capture fleeting, yet critical, reaction intermediates. mt.com Advanced in-situ spectroscopic techniques allow chemists to monitor reactions in real-time under actual process conditions, providing a detailed window into reaction pathways. mt.comnih.gov

Future research will increasingly rely on a combination of these methods:

In-Situ FTIR and Raman Spectroscopy: Techniques like ReactIR (FTIR) and ReactRaman provide vibrational spectra of a reaction mixture second-by-second. mt.comrsc.org This allows for the tracking of reactants, products, and by-products as they evolve. mt.com Crucially, these methods can help identify transient intermediates that are key to understanding a reaction's mechanism. mt.com For instance, in-situ FTIR has been used to observe the formation of both an α-hydroxy ketone and a C-C cleavage product in copper-catalyzed oxidations, providing direct evidence for competing mechanistic pathways. mt.com The combination of in-situ Raman with isotope labeling can offer even deeper insight into molecular dynamics. nih.gov

Real-Time Mass Spectrometry (MS) and HPLC-MS: Direct analysis in real-time mass spectrometry (DART-MS) can quantitatively monitor catalytic reactions, even under heterogeneous conditions, overcoming issues like light scattering that can affect spectroscopic methods. rsc.org Automated platforms that couple high-performance liquid chromatography with mass spectrometry (HPLC-MS) allow for unattended sampling, dilution, and immediate quantification of reaction components, providing highly accurate and reproducible reaction profiles for complex mixtures. researchgate.net

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: While often used for final product characterization, in-situ NMR is a powerful tool for monitoring reaction progress in solution and identifying intermediates by providing detailed structural information. numberanalytics.comnih.gov It is particularly useful for distinguishing between isomers that may be difficult to resolve with other spectroscopic techniques. nih.gov

The application of these techniques will be vital for elucidating the complex reaction coordinates involved in the stereoselective synthesis of large chiral macrocycles, enabling the rational optimization of reaction conditions. numberanalytics.com

Table 2: Comparison of Advanced In Situ Analytical Techniques
TechniqueInformation ProvidedPrimary ApplicationLimitationsReference
In Situ FTIR/RamanReal-time concentration profiles of functional groups, identification of intermediates.Monitoring reaction kinetics, identifying transient species.Signal overlap in complex mixtures, sensitivity can be an issue for Raman. mt.comrsc.orgnih.gov
Real-Time HPLC-MSUnattended, quantitative analysis of multiple reaction components, including isomers.Generating precise reaction profiles for complex, multicomponent reactions.Requires automated sampling; not truly "in-situ" as it involves extraction. researchgate.net
In Situ NMRDetailed structural information of species in solution, quantification.Mechanistic studies, identifying and characterizing intermediates and isomers.Lower sensitivity compared to MS, not easily applied to solid-state reactions. numberanalytics.comnih.gov
DART-MSDirect, quantitative monitoring of reaction components.Mechanistic studies of catalytic reactions, especially under heterogeneous conditions.Provides mass information, but less structural detail than NMR. rsc.org

Exploration of New Computational Paradigms for Large Chiral Systems

Computational chemistry provides indispensable tools for understanding and predicting the behavior of complex molecules. diva-portal.org For large, conformationally flexible chiral systems like this compound, however, standard computational methods face significant hurdles. researchgate.netspiedigitallibrary.org Accurately modeling the vast conformational space and subtle chiral interactions of such macrocycles is a formidable task. diva-portal.orgresearchgate.net

Future advancements will focus on overcoming these limitations through new paradigms:

Multiscale and Multiconformer Modeling: A single, energy-minimized structure is often inadequate to represent a flexible molecule. spiedigitallibrary.org Future approaches will increasingly rely on extensive conformational sampling through methods like molecular dynamics (MD) simulations, followed by analysis of the entire conformational ensemble. diva-portal.org Multiscale modeling, which combines high-accuracy quantum mechanics (QM) for the reactive center with more efficient molecular mechanics (MM) for the rest of the system (QM/MM), or coarse-grained (CG) simulations for large-scale assembly, allows for the study of larger systems over longer timescales. chemrxiv.org This has been used to investigate the chiral self-assembly of nanoclusters, providing molecular-level insight into the process. chemrxiv.org

Advanced Quantum Chemical Methods: While computationally expensive, quantum chemical methods like Density Functional Theory (DFT) are essential for accurately calculating the properties of chiral molecules, including their chiroptical properties (e.g., circular dichroism spectra). uzh.choptica.org The development of more efficient DFT functionals and basis sets, combined with increasing computational power, will make these high-accuracy calculations more accessible for large systems. optica.org An innovative approach involves using localized molecular orbitals to gain new insights into the electronic structure of chiral systems. uzh.ch

AI-Enhanced Computational Workflows: Machine learning can augment traditional computational methods. For example, ML potentials, trained on DFT data, can be used to run MD simulations with near-QM accuracy but at a fraction of the computational cost. This accelerates conformational sampling and the prediction of molecular properties. Combining quantum computations with ML has shown great potential for designing enantioselective organocatalysts. nih.gov

These computational advancements will not only aid in predicting the structure and properties of molecules like this compound but also in designing novel catalysts and planning more efficient and selective synthetic routes. diva-portal.org

Q & A

Q. Table 1: Example Synthetic Routes Comparison

MethodCatalystYield (%)Purity (HPLC)
Ring-Closing MetathesisHoveyda-Grubbs6898.5
Acid-Catalyzed CyclizationH₂SO₄4289.3

Advanced Question: How can stereochemical inconsistencies in this compound derivatives be resolved during structural characterization?

Methodological Answer:
Stereochemical ambiguity often arises from overlapping NMR signals or insufficient crystallographic data. To address this:

  • Dynamic NMR (DNMR) : Use variable-temperature ¹H/¹³C NMR to distinguish enantiomeric conformers via coalescence temperature analysis .
  • X-ray Crystallography : Co-crystallize with chiral resolving agents (e.g., Mosher’s acid) to determine absolute configuration .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict stable conformers and compare with experimental NOESY correlations .

Basic Question: What analytical techniques are recommended for quantifying this compound in complex matrices?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients. Validate with spike-recovery tests (≥90% recovery) .
  • Mass Spectrometry : LC-ESI-MS in positive ion mode for trace-level detection (LOD < 0.1 ng/mL) .
  • Calibration Standards : Prepare serial dilutions in methanol and account for matrix effects via standard addition .

Advanced Question: How should researchers reconcile contradictory bioactivity data for this compound across in vitro and in vivo studies?

Methodological Answer:
Contradictions often stem from metabolic instability or assay interference. Mitigation strategies include:

  • Metabolite Profiling : Use hepatic microsomes or S9 fractions to identify active/inactive metabolites .
  • Orthogonal Assays : Cross-validate results with alternative methods (e.g., SPR for binding affinity vs. cell-based luciferase assays) .
  • Dose-Response Replication : Test multiple concentrations in triplicate and apply statistical rigor (e.g., ANOVA with post-hoc Tukey tests) .

Basic Question: What ethical considerations apply to studies involving this compound in biomedical research?

Methodological Answer:

  • Informed Consent : Disclose potential risks (e.g., cytotoxicity) and benefits in participant recruitment materials .
  • Data Anonymization : Implement de-identification protocols (e.g., removing PHI from datasets) before sharing via repositories .
  • IRB Compliance : Submit protocols for review, including contingency plans for adverse events .

Advanced Question: How can researchers design ecotoxicological studies to assess this compound’s environmental persistence?

Methodological Answer:

  • Fate and Transport Modeling : Use EPI Suite to predict biodegradation half-life and bioaccumulation factors .
  • Microcosm Experiments : Expose soil/water samples to the compound under controlled conditions (pH, temperature) and measure degradation via LC-MS/MS .
  • Trophic Transfer Analysis : Test bioaccumulation in model organisms (e.g., Daphnia magna) using OECD Test Guideline 305 .

Basic Question: What computational tools are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

  • LogP Estimation : Use ChemAxon or ACD/Labs to calculate partition coefficients .
  • pKa Prediction : Employ SPARC or MarvinSuite to model acid-base behavior .
  • Solubility Screening : Apply COSMO-RS for solvent compatibility analysis .

Advanced Question: How can interdisciplinary collaboration enhance mechanistic studies of this compound?

Methodological Answer:

  • Systems Biology Integration : Combine omics data (proteomics, metabolomics) to map signaling pathways affected by the compound .
  • Material Science Synergy : Partner with polymer chemists to explore its use as a monomer in biodegradable plastics .
  • Machine Learning : Train models on existing toxicity databases (e.g., EPA CompTox) to predict novel applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.